molecular formula C19H20N2O3 B14770683 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one

3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one

Cat. No.: B14770683
M. Wt: 324.4 g/mol
InChI Key: BPIQIQZHNQQPPO-UHFFFAOYSA-N
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Description

“3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one” is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Attachment of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be done through coupling reactions.

    Addition of the Ethylphenyl Group: This step might involve Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions might target the azetidinone ring or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

In biological research, it might be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one
  • 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methylphenyl)azetidin-2-one

Uniqueness

The presence of the ethyl group in “3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one” might confer unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one

InChI

InChI=1S/C19H20N2O3/c1-2-12-3-5-13(6-4-12)18-17(20)19(22)21(18)14-7-8-15-16(11-14)24-10-9-23-15/h3-8,11,17-18H,2,9-10,20H2,1H3

InChI Key

BPIQIQZHNQQPPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC4=C(C=C3)OCCO4)N

Origin of Product

United States

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